

Application Notes: CTP Disodium Salt as a Substrate for RNA Polymerases

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Compound of Interest

Compound Name: Cytidine-5'-triphosphate disodium

Cat. No.: B15588282

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine 5'-triphosphate (CTP) disodium salt is a critical pyrimidine nucleoside triphosphate essential for the synthesis of RNA by RNA polymerases.[1][2] Its high purity and stability make it a standard reagent in a multitude of molecular biology applications, ranging from basic research to the manufacturing of therapeutic biomolecules like mRNA vaccines.[3][4] CTP, along with adenosine triphosphate (ATP), guanosine triphosphate (GTP), and uridine triphosphate (UTP), serves as a fundamental building block for the transcription of DNA templates into RNA molecules.[5]

Physicochemical Properties

CTP disodium salt is a stable, water-soluble powder.[6] For experimental use, it is typically prepared as a concentrated stock solution and stored at -20°C.[6] High-purity CTP, often exceeding 98%, is crucial for ensuring the fidelity and yield of in vitro transcription reactions.[1] Commercially available CTP solutions are functionally tested for performance in in vitro transcription assays with RNA polymerases such as T7 RNA polymerase.[7]

Applications in Research and Drug Development

The primary application of CTP disodium salt is as a substrate in in vitro transcription (IVT) reactions.[6] These reactions are central to numerous downstream applications:

- **mRNA Synthesis for Vaccines and Therapeutics:** The production of messenger RNA (mRNA) for vaccines and protein replacement therapies heavily relies on IVT.[4][8] In this process, a linearized DNA template encoding the target protein is transcribed by a phage RNA polymerase (e.g., T7, SP6, or T3) in the presence of ATP, GTP, CTP, and UTP.[5][9] Modified nucleotides can also be incorporated to enhance mRNA stability and reduce immunogenicity. [5]
- **Synthesis of RNA Probes:** Labeled or unlabeled RNA probes for various hybridization techniques, such as Northern blotting and in situ hybridization, are generated through IVT.
- **RNA Interference (RNAi) Studies:** The synthesis of small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) for gene silencing experiments often utilizes IVT.
- **Biochemical and Kinetic Assays:** CTP is a key component in assays designed to measure the activity and kinetics of RNA polymerases.[10] These assays are vital for studying the mechanisms of transcription and for screening potential polymerase inhibitors.

Quantitative Data: Kinetic Parameters of RNA Polymerases for NTPs

The efficiency of RNA synthesis is influenced by the kinetic parameters of the RNA polymerase for each nucleotide triphosphate. While comprehensive comparative data is often system-dependent, the following table summarizes available kinetic parameters for different RNA polymerases with respect to their nucleotide substrates.

RNA Polymerase	Nucleotide	KM (μM)	kcat (s^{-1})	kcat/KM ($\text{M}^{-1}\text{s}^{-1}$)
T7 RNA Polymerase	CTP	~30	Data not available	Data not available
RNA Polymerase I	ATP	Data not available	Data not available	Data not available
RNA Polymerase I	CTP	Data not available	Data not available	Data not available
RNA Polymerase I	GTP	Data not available	Data not available	Data not available
RNA Polymerase I	UTP	Data not available	Data not available	Data not available
RNA Polymerase II	ATP	Data not available	~75	Data not available
RNA Polymerase II	CTP	Data not available	Data not available	Data not available
RNA Polymerase II	GTP	Data not available	Data not available	Data not available
RNA Polymerase II	UTP	Data not available	Data not available	Data not available

Note: Kinetic parameters are highly dependent on the specific reaction conditions, including template sequence, temperature, and buffer composition. The data presented is indicative and may vary between studies. A study on T7 RNA polymerase reported a KM app for CTP of approximately 30 μM .^[11] For RNA Polymerase II, the forward rate constant (k_4) following ATP binding is reported to be $\sim 75 \text{ s}^{-1}$.^[6]

Experimental Protocols

Protocol 1: Standard In Vitro Transcription (IVT) for mRNA Synthesis using T7 RNA Polymerase

This protocol describes a standard 20 μL IVT reaction for the synthesis of uncapped RNA.

Materials:

- Linearized DNA template with a T7 promoter (0.5-1 $\mu\text{g}/\mu\text{L}$)
- T7 RNA Polymerase (50 U/ μL)
- 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl_2 , 20 mM Spermidine, 100 mM DTT)
- NTP mix (10 mM each of ATP, GTP, CTP, UTP)
- RNase Inhibitor (40 U/ μL)
- Nuclease-free water

Procedure:

- Thaw all reagents on ice. Keep the T7 RNA Polymerase and NTPs on ice.
- In a nuclease-free microcentrifuge tube, assemble the following reaction components at room temperature in the order listed:
 - Nuclease-free water to a final volume of 20 μL
 - 2 μL of 10x Transcription Buffer
 - 1 μL of Linearized DNA template (0.5-1 μg)
 - 2 μL of 10 mM NTP mix
 - 1 μL of RNase Inhibitor
 - 1 μL of T7 RNA Polymerase (50 U)
- Mix the components gently by pipetting up and down.

- Incubate the reaction at 37°C for 2 hours. For transcripts shorter than 300 nucleotides, the incubation time can be extended to 4 hours or overnight.[\[12\]](#)
- (Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.
- Purify the synthesized RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.
- Quantify the RNA yield by measuring the absorbance at 260 nm.

Protocol 2: RNA Polymerase Activity Assay using Radiolabeled CTP

This protocol is for a non-specific, promoter-independent RNA polymerase activity assay using [α -³²P]CTP.

Materials:

- Cell-free extract or purified RNA polymerase fraction
- 2x Reaction Stock Mix (see below)
- [α -³²P]CTP (10 µCi/µL)
- Calf thymus DNA (template)
- 0.5 M Sodium Phosphate, dibasic (Na₂HPO₄)
- Trichloroacetic acid (TCA)
- Glass fiber filters

Preparation of 2x Reaction Stock Mix (for 1 mL):

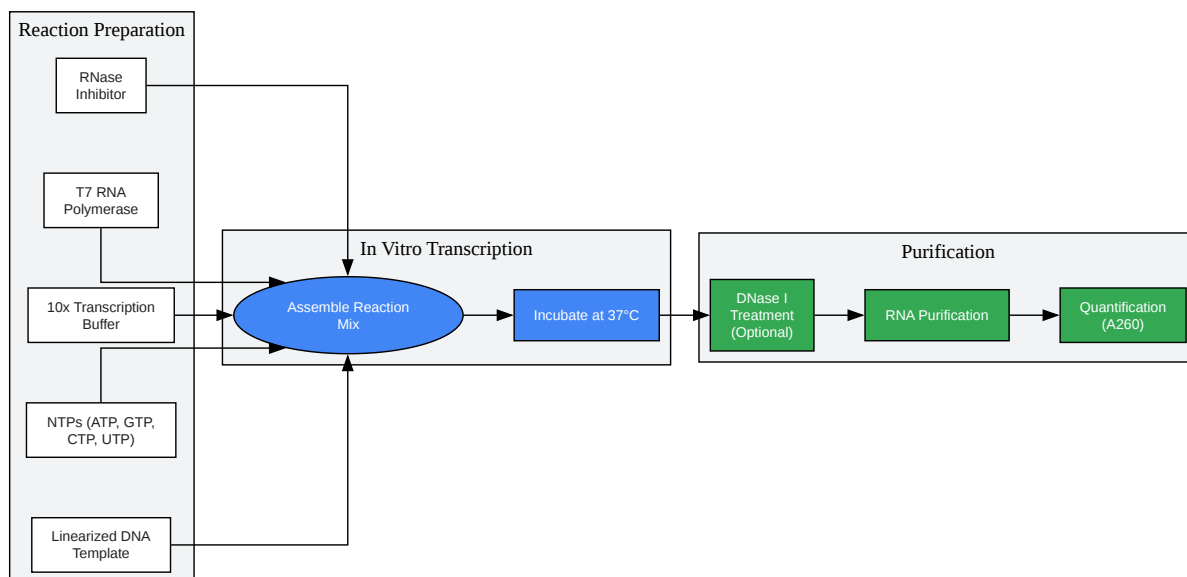
Component	Stock Concentration	Volume for 1 mL	Final Concentration (in 1x)
HEPES-KOH, pH 7.9	1 M	100 μ L	50 mM
MnCl ₂	1 M	4 μ L	2 mM
UTP	100 mM	10 μ L	0.5 mM
ATP	100 mM	10 μ L	0.5 mM
GTP	100 mM	0.8 μ L	0.04 mM
CTP (cold)	100 mM	10 μ L	0.5 mM
BSA (acetylated)	10 mg/mL	200 μ L	1 mg/mL
Calf thymus DNA	0.5 mg/mL	100 μ L	25 μ g/mL
KCl	2 M	50 μ L	50 mM
Sterile water	515.2 μ L		

Procedure:

- Dialyze the enzyme fractions to be tested against a suitable buffer (e.g., 25 mM HEPES, pH 7.9, 20% glycerol, 100 mM KCl, 1 mM DTT, 0.1 mM EDTA).[\[10\]](#)
- Prepare a "hot mix" by combining 20 μ L of the 2x Reaction Stock Mix with 0.25 μ L of [α -³²P]CTP per reaction.
- In a microcentrifuge tube, add 20 μ L of the dialyzed enzyme fraction.
- Initiate the reaction by adding 20.25 μ L of the "hot mix" to the enzyme fraction.
- Incubate at the optimal temperature for the polymerase (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
- Stop the reaction by adding an equal volume of 0.5 M Na₂HPO₄.
- Precipitate the radiolabeled RNA by adding trichloroacetic acid (TCA).

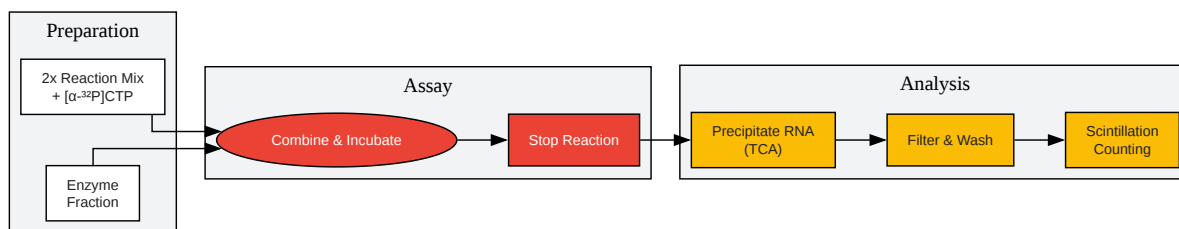
- Collect the precipitate on a glass fiber filter.
- Wash the filter to remove unincorporated [α - 32 P]CTP.
- Measure the radioactivity incorporated into the RNA using a scintillation counter.

Visualizations



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Caption: Workflow for a standard in vitro transcription (IVT) reaction.



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Caption: Workflow for an RNA polymerase activity assay using radiolabeled CTP.

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